Home > Products > Screening Compounds P29278 > Anticancer peptide A2
Anticancer peptide A2 -

Anticancer peptide A2

Catalog Number: EVT-247144
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The source of anticancer peptide A2 is alpha-lactalbumin, which is a whey protein found in milk. This protein has been previously recognized for its potential anticancer activities, leading researchers to explore its peptide fragments for therapeutic applications.

Classification

Anticancer peptides, including ALA-A2, are classified based on their origin, structure, and mechanism of action. They are typically characterized by their ability to selectively target cancer cells while sparing normal cells. ALA-A2 belongs to the category of synthetic peptides that exhibit specific cytotoxicity towards cancerous cells through mechanisms such as inducing apoptosis or autophagy .

Synthesis Analysis

Methods

The synthesis of anticancer peptide A2 was accomplished using solid-phase peptide synthesis (SPPS), a widely used method for producing small peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin. The Fmoc (9-fluorenylmethoxycarbonyl) chemistry was employed during synthesis, which involves protecting the amino group of each amino acid until it is time to couple it with the next residue .

Technical Details

The synthesis process involves several key steps:

  1. Resin Preparation: The resin is pre-treated to ensure proper attachment of the first amino acid.
  2. Fmoc Deprotection: The Fmoc group is removed using a base (e.g., piperidine) to expose the amino group.
  3. Coupling: The next amino acid, activated by a coupling agent (e.g., HATU), is added to the exposed amino group.
  4. Repetition: Steps 2 and 3 are repeated until the desired peptide length is achieved.
  5. Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to obtain the final product in high purity.
Molecular Structure Analysis

Structure

Anticancer peptide A2 has been characterized by its specific amino acid sequence derived from alpha-lactalbumin. It exhibits an alpha-helical conformation, which is crucial for its interaction with cell membranes and subsequent cytotoxic activity against cancer cells .

Data

The molecular weight and specific sequence details of ALA-A2 have been determined through mass spectrometry and other analytical techniques. Its structure allows for effective membrane penetration, leading to its anticancer effects.

Chemical Reactions Analysis

Reactions

Anticancer peptide A2 undergoes various biochemical interactions upon administration to cancer cells:

  • Membrane Interaction: The amphipathic nature of ALA-A2 facilitates its insertion into lipid bilayers, disrupting membrane integrity.
  • Induction of Autophagy: Studies indicate that ALA-A2 induces autophagy in lung cancer cells, leading to programmed cell death without significant hemolytic effects on normal red blood cells .

Technical Details

The mechanism involves the alteration of lipid packing within cancer cell membranes, which destabilizes them and promotes cytotoxicity. This process may also involve downstream signaling pathways that lead to apoptosis.

Mechanism of Action

Process

The primary mechanism by which anticancer peptide A2 exerts its effects is through selective targeting and disruption of cancer cell membranes. Upon entering the cell, it triggers autophagic pathways that result in cell death .

Data

In vitro studies have shown that ALA-A2 selectively kills A549 lung cancer cells in a dose-dependent manner while demonstrating minimal toxicity toward normal cells. This selectivity is attributed to differences in membrane composition between cancerous and healthy cells.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Anticancer peptide A2 exhibits good solubility in aqueous solutions, which is essential for its biological activity.
  • Stability: The peptide's stability can be influenced by factors such as pH and temperature; modifications can enhance its half-life in biological systems.

Chemical Properties

  • Molecular Weight: The molecular weight of ALA-A2 is consistent with typical small peptides (less than 50 amino acids).
  • Charge: The peptide possesses a net positive charge at physiological pH, contributing to its interaction with negatively charged cell membranes .
Applications

Scientific Uses

Anticancer peptide A2 has potential applications in various fields:

  • Cancer Therapy: It serves as a candidate for developing targeted therapies against lung adenocarcinoma and possibly other cancers.
  • Drug Development: As part of ongoing research into anticancer peptides, ALA-A2 may lead to new drug formulations that enhance efficacy while reducing side effects compared to conventional chemotherapeutics.
  • Biomarker Discovery: Its specificity towards cancer cells could be leveraged in diagnostic applications or as part of imaging biosensors targeting tumor markers .
Discovery and Development of Anticancer Peptide A2

Computational Peptide Library Design from Alpha-Lactalbumin

The genesis of Anticancer Peptide A2 (ALA-A2) traces back to a de novo computational strategy leveraging alpha-lactalbumin, a milk-derived protein with documented but mechanistically elusive anticancer properties. Researchers generated a comprehensive peptide library comprising 2,688 unique sequences derived from the systematic fragmentation of human alpha-lactalbumin (UniProt ID: P00709), a 142-amino-acid protein. This library encompassed peptides ranging from 5 to 25 amino acids in length, generated with a stepping window of one amino acid, thereby capturing all possible linear fragments of the parent protein. The generation was facilitated by a custom R-script-based tool named ALA2Pept, designed explicitly for this purpose [1] [2].

The library's design prioritized structural and physicochemical diversity. Analysis revealed an inverse relationship between peptide length and abundance, with shorter peptides (5-15 residues) constituting the majority. Net charge distribution analysis showed most peptides were electrically neutral, with only 25 peptides (≈1% of the library) possessing the cationic +3 charge often associated with anticancer peptide (ACP) activity. Secondary structure prediction indicated that 19 of these 25 cationic peptides adopted α-helical conformations, a structural motif frequently linked to membranolytic or cell-penetrating anticancer functions [1] [3]. This computationally generated library provided a vast, structured resource for downstream screening, circumventing the high costs and time constraints of traditional peptide discovery methods [1] [5].

Table 1: Characteristics of Alpha-Lactalbumin Derived Peptide Library

CharacteristicValueSignificance
Source ProteinHuman Alpha-Lactalbumin (P00709)Protein with known, but complex, anticancer properties (e.g., HAMLET complex).
Total Unique Peptides2,688Comprehensive coverage of all possible linear fragments (5-25 aa).
Length Range5 - 25 amino acidsEncompasses typical length range for bioactive peptides.
Stepping Window1 amino acidEnsures no potential fragment is omitted.
Predominant ChargeNeutral (Majority), +3 (25 peptides)Cationic charge (+2 to +7) is a common feature of many ACPs.
Key Structural Motifα-Helix (19 of 25 cationic peptides)Helical structure facilitates membrane interaction and cell penetration.

Machine Learning-Driven Screening for Anticancer Activity Prediction

The formidable challenge of identifying genuine ACP candidates within the vast 2,688-peptide library was addressed through a sophisticated multi-tiered machine learning (ML) screening pipeline. This pipeline integrated physicochemical filtering with predictions from three distinct ML models specialized in ACP identification: ACPred-FL, AntiCP 2.0, and mACPpred [1] [3] [8].

Initial filtering focused on peptides exhibiting key ACP-associated properties: a net positive charge (+3), moderate hydrophobicity, and predicted α-helical conformation. This stringent filtering narrowed the candidates to 25 peptides. Each of these peptides was then subjected to prediction by the three ML models. These models employ diverse algorithms and feature descriptors:

  • ACPred-FL: Utilizes a comprehensive feature set including amino acid composition, dipeptide composition, and physicochemical properties within an ensemble learning framework.
  • AntiCP 2.0: Employs support vector machines (SVM) trained on features like amino acid composition and binary profiles.
  • mACPpred: Leverages random forest (RF) classifiers often using hybrid features like amino acid composition, dipeptide composition, atomic composition, and physicochemical properties [1] [8].

To consolidate predictions and enhance robustness, researchers implemented a consensus scoring strategy. The geometric mean of the predicted ACP probabilities from all three models was calculated for each peptide. ALA-A2 (sequence: KLWCKSSQVPQSR, 13 amino acids) emerged as a top candidate, ranking second highest based on this consensus score (0.724), behind ALA-A1 (0.836). Feature importance analysis within the ML framework highlighted global hydrophobicity (H), hydrophobic moment (µH), positive charge density (particularly Lys/K and Arg/R), and peptide length as critical discriminators between active and inactive peptides [1] [7] [8]. This multi-model consensus approach significantly increased prediction confidence compared to relying on a single algorithm.

Table 2: Machine Learning Models Used in ALA-A2 Screening

Model NameCore AlgorithmKey Features UsedPrediction for ALA-A2Consensus Contribution
ACPred-FLEnsemble LearningAAC, DPC, PCP0.992 (Very High)Highest individual score
AntiCP 2.0Support Vector Machine (SVM)AAC, Binary Profiles0.480 (Moderate)Lower score but contributed
mACPpredRandom Forest (RF)AAC, DPC, ATC, PCP0.798 (High)Strong supporting evidence
Consensus Score (Geometric Mean)N/ACombined output of all three models0.724Ranked ALA-A2 #2

In Vitro Validation of Cytotoxic Selectivity in Lung Adenocarcinoma Models

The in silico predictions required rigorous experimental validation. ALA-A2 was synthesized and its anticancer efficacy evaluated in vitro against a panel of five human cancer cell lines: A549 (lung adenocarcinoma), MCF-7 (breast adenocarcinoma), HCT-116 (colon carcinoma), U87MG (glioblastoma), and HL-60 (leukemia). BMP-S6, a known potent ACP, served as the positive control [1] [2].

Results demonstrated that ALA-A2 exhibited potent and selective cytotoxicity against the A549 lung adenocarcinoma cell line. Treatment with 200 µM ALA-A2 reduced A549 cell viability to 59.7 ± 1.1%, indicating significant cell death. Crucially, this cytotoxic effect was dose-dependent, with increasing peptide concentration leading to greater cell death. In stark contrast, ALA-A2 showed minimal or no cytotoxicity against the other four cancer cell lines tested at the same concentration, highlighting its remarkable selectivity for lung adenocarcinoma cells [1] [3]. Furthermore, ALA-A2 displayed no hemolytic activity even at high concentrations (200 µM), a critical safety indicator confirming its lack of toxicity towards human red blood cells [1] [2].

Mechanistic investigations revealed that ALA-A2 functions primarily as a cell-penetrating peptide (CPP) rather than inducing immediate membranolysis. Once internalized into A549 cells, ALA-A2 triggered autophagy, a cellular self-degradation process. Sequential Window Acquisition of All Theoretical Fragment Ion Spectra Mass Spectrometry (SWATH-MS) proteomics analysis identified significant alterations in autophagy-related protein pathways following ALA-A2 treatment. Subsequent functional validation experiments confirmed that ALA-A2-induced autophagic flux mediates lung cancer cell death. This mechanism distinguishes it from many membranolytic ACPs and suggests a novel intracellular mode of action [1] [2]. While the precise intracellular targets of ALA-A2 within the autophagic pathway require further elucidation, this discovery underscores its unique mechanism compared to its parent protein complex (HAMLET) and other cationic ACPs.

Table 3: In Vitro Cytotoxic Profile and Selectivity of ALA-A2

Cell LineCancer TypeViability at 200 µM ALA-A2 (%)Cytotoxic ResponseSelectivity Index (vs. RBCs)
A549Lung Adenocarcinoma59.7 ± 1.1High Cytotoxicity> 200 µM (No Hemolysis)
MCF-7Breast Adenocarcinoma>80%Low/No Cytotoxicity>200 µM
HCT-116Colon Carcinoma>80%Low/No Cytotoxicity>200 µM
U87MGGlioblastoma>80%Low/No Cytotoxicity>200 µM
HL-60Leukemia>80%Low/No Cytotoxicity>200 µM
Human Red Blood CellsN/A (Normal Cells)100% (No Hemolysis)No ToxicityN/A

Properties

Product Name

Anticancer peptide A2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.